3-chloro-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C10H7ClN2OS It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+2-aminothiazole→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol under reflux conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Formation of amines from the reduction of the carbonyl group in the benzamide moiety.
Scientific Research Applications
3-chloro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, and the compound’s structure allows for further modifications to enhance its efficacy.
Materials Science:
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,3-thiazol-2-yl)benzamide
- 4-chloro-N-(1,3-thiazol-2-yl)benzamide
- 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
3-chloro-N-(1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the chlorine atom on the benzene ring and the thiazole ring’s presence. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be exploited for specific research and industrial purposes.
Properties
IUPAC Name |
3-chloro-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMZNVWAQDPGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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